molecular formula C15H18N4O2S B2442332 6-morpholino-N-(2-(thiophen-2-yl)ethyl)pyridazine-3-carboxamide CAS No. 1396786-32-5

6-morpholino-N-(2-(thiophen-2-yl)ethyl)pyridazine-3-carboxamide

Cat. No. B2442332
M. Wt: 318.4
InChI Key: KFZHMSUTZCWZEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-morpholino-N-(2-(thiophen-2-yl)ethyl)pyridazine-3-carboxamide” is a chemical compound with the molecular formula C15H18N4O2S and a molecular weight of 318.4. It incorporates a thiophene species, which is recognized as an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics .


Synthesis Analysis

The synthesis of thiophene-containing compounds like “6-morpholino-N-(2-(thiophen-2-yl)ethyl)pyridazine-3-carboxamide” often involves the reaction of enaminones with different nucleophiles and electrophiles . Enaminones are extremely stable species and form a versatile class of valuable precursors for the preparation of various classes of organic compounds .


Molecular Structure Analysis

The pyridazine ring in “6-morpholino-N-(2-(thiophen-2-yl)ethyl)pyridazine-3-carboxamide” is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .


Chemical Reactions Analysis

The reactivity of enaminones, which are used in the synthesis of “6-morpholino-N-(2-(thiophen-2-yl)ethyl)pyridazine-3-carboxamide”, is referred to the actuality that they consolidate the ambident nucleophilicity of enamines and electrophilicity of enones . Each enaminone can be attacked by a given nucleophile at the two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group) with the reactivity order C-3 > C-1 .


Physical And Chemical Properties Analysis

“6-morpholino-N-(2-(thiophen-2-yl)ethyl)pyridazine-3-carboxamide” has a molecular weight of 318.4. Further physical and chemical properties are not specified in the available resources.

Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

  • Synthesis of Triazol-3-one Derivatives : Research has focused on the synthesis of 1,2,4-triazol-3-one derivatives through reactions involving morpholine, demonstrating antimicrobial activity. This suggests potential applications in developing antimicrobial agents (Fandaklı et al., 2012).
  • Tetrahydrobenzo[b]thiophene Derivatives : Studies have investigated the synthesis of carboxamide derivatives using secondary amines like morpholine under microwave irradiation, highlighting methods for creating heterocyclic compounds with potential biological activities (Abdalha et al., 2011).
  • Cyclopenta[c]pyridine Derivatives : Efforts have been made to synthesize cyclopenta[c]pyridine derivatives using morpholine, showcasing the versatility of morpholine in facilitating the creation of novel heterocyclic systems (Dotsenko et al., 2008).

Molecular Interaction and Ultrasonic Studies

  • Ultrasonic studies on synthesized Mannich bases involving morpholine have explored molecular interactions, providing insights into the nature of these interactions which could be relevant for understanding the properties of "6-morpholino-N-(2-(thiophen-2-yl)ethyl)pyridazine-3-carboxamide" (Basha & Padusha, 2019).

Antimicrobial and Antitumour Activity

  • Antimicrobial and Antitumour Potential : Some studies have synthesized compounds structurally related to morpholino derivatives, showing effective inhibition on the proliferation of cancer cell lines and possessing antimicrobial properties. This highlights potential research applications in cancer therapy and infection control (Lu et al., 2017).

Future Directions

Thiophene-based analogs, like “6-morpholino-N-(2-(thiophen-2-yl)ethyl)pyridazine-3-carboxamide”, are attracting great interest in industry as well as academia due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for the medicinal chemist .

properties

IUPAC Name

6-morpholin-4-yl-N-(2-thiophen-2-ylethyl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c20-15(16-6-5-12-2-1-11-22-12)13-3-4-14(18-17-13)19-7-9-21-10-8-19/h1-4,11H,5-10H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZHMSUTZCWZEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C(=O)NCCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-morpholino-N-(2-(thiophen-2-yl)ethyl)pyridazine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.